molecular formula C10H14N2O3 B139756 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid CAS No. 129018-80-0

5-Amino-2-[2-(methylamino)ethoxy]benzoic acid

Cat. No. B139756
M. Wt: 210.23 g/mol
InChI Key: HEOZIEYPTOWDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-[2-(methylamino)ethoxy]benzoic acid, also known as Mexiletine, is a class IB antiarrhythmic drug that is used to treat ventricular arrhythmias. Mexiletine is a sodium channel blocker that works by reducing the influx of sodium ions into the cardiac cells, thereby reducing the excitability of the heart muscle.

Mechanism Of Action

5-Amino-2-[2-(methylamino)ethoxy]benzoic acid works by blocking the voltage-gated sodium channels in cardiac cells and sensory neurons. This reduces the influx of sodium ions into the cells, thereby reducing the excitability of the cells. In cardiac cells, 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid specifically targets the fast sodium channels, which are responsible for the rapid depolarization phase of the action potential. By blocking these channels, 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid reduces the conduction velocity and refractoriness of the cardiac cells, thereby preventing the occurrence of ventricular arrhythmias.

Biochemical And Physiological Effects

5-Amino-2-[2-(methylamino)ethoxy]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the amplitude and duration of the action potential in cardiac cells, as well as to reduce the refractory period of the cells. 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid has also been shown to reduce the frequency and severity of ventricular arrhythmias, as well as to improve the left ventricular function in patients with heart failure. In sensory neurons, 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid has been shown to reduce the amplitude and duration of the action potential, as well as to reduce the excitability of the cells.

Advantages And Limitations For Lab Experiments

5-Amino-2-[2-(methylamino)ethoxy]benzoic acid has a number of advantages and limitations for lab experiments. One advantage is that it is a well-established antiarrhythmic drug that has been extensively studied in both animal models and human trials. This makes it a useful tool for studying the mechanisms of ventricular arrhythmias and for testing the efficacy of new antiarrhythmic drugs. One limitation is that 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid has a relatively narrow therapeutic window, meaning that it can easily cause toxic effects if the dosage is not carefully monitored. This can make it difficult to use in lab experiments where precise dosing is required.

Future Directions

There are a number of future directions for research on 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid. One direction is to study its potential use in treating other types of arrhythmias, such as atrial fibrillation. Another direction is to study its potential use in treating other types of neuropathic pain, such as diabetic neuropathy. Additionally, there is a need for further research on the mechanisms of action of 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid, particularly in terms of its effects on ion channels and intracellular signaling pathways. Finally, there is a need for the development of new drugs that are more selective and have fewer side effects than 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid.

Synthesis Methods

5-Amino-2-[2-(methylamino)ethoxy]benzoic acid is synthesized by reacting 2-(methylamino)ethanol with 5-amino-2-chlorobenzoic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid in its pure form.

Scientific Research Applications

5-Amino-2-[2-(methylamino)ethoxy]benzoic acid has been extensively studied for its antiarrhythmic properties. It has been shown to be effective in treating ventricular arrhythmias caused by various underlying conditions such as ischemic heart disease, cardiomyopathy, and long QT syndrome. 5-Amino-2-[2-(methylamino)ethoxy]benzoic acid has also been studied for its potential use in treating neuropathic pain, as it has been shown to block the sodium channels in sensory neurons.

properties

CAS RN

129018-80-0

Product Name

5-Amino-2-[2-(methylamino)ethoxy]benzoic acid

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

5-amino-2-[2-(methylamino)ethoxy]benzoic acid

InChI

InChI=1S/C10H14N2O3/c1-12-4-5-15-9-3-2-7(11)6-8(9)10(13)14/h2-3,6,12H,4-5,11H2,1H3,(H,13,14)

InChI Key

HEOZIEYPTOWDLF-UHFFFAOYSA-N

SMILES

CNCCOC1=C(C=C(C=C1)N)C(=O)O

Canonical SMILES

CNCCOC1=C(C=C(C=C1)N)C(=O)O

synonyms

Benzoic acid, 5-amino-2-[2-(methylamino)ethoxy]- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.